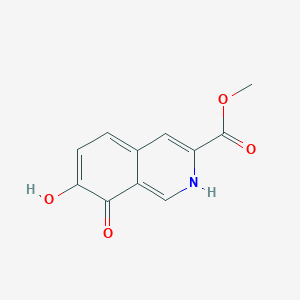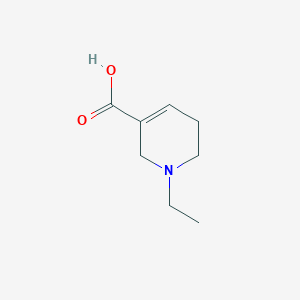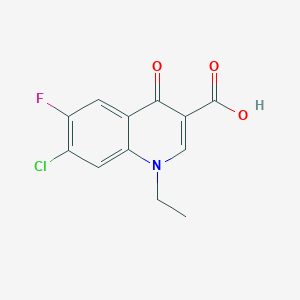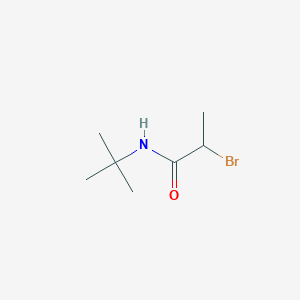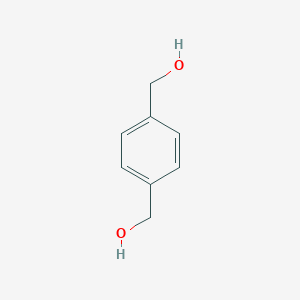
1,4-Benzol-dimethanol
Übersicht
Beschreibung
1,4-Benzenedimethanol, also known as p-phenylenedimethanol, is an organic compound with the molecular formula C₈H₁₀O₂. It consists of a benzene ring substituted with two methanol groups at the para positions. This compound is a white powder with a molecular weight of 138.16 g/mol and is known for its monoclinic crystal system with a centrosymmetric space group P21/n .
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedimethanol has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
1,4-Benzenedimethanol is primarily used as an organic synthesis intermediate . It does not have a specific biological target as it is not a bioactive compound. Instead, it serves as a building block in various chemical reactions.
Mode of Action
As an intermediate in organic synthesis, 1,4-Benzenedimethanol interacts with other compounds through chemical reactions rather than binding to biological targets. Its two hydroxyl groups make it a versatile reactant in a variety of chemical reactions, including condensation and polymerization .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as solubility, stability, and molecular size .
Result of Action
The primary result of 1,4-Benzenedimethanol’s action is the formation of new compounds through chemical reactions. For example, it can act as a chain extender to prepare dimethylsiloxane-urea-urethane copolymers . It can also be used to prepare poly(6-methyl-ε-caprolactone), a key intermediate for the synthesis of polylactide based thermoplastic elastomers .
Action Environment
The action of 1,4-Benzenedimethanol is influenced by various environmental factors, including temperature, pH, and the presence of other reactants. These factors can affect the rate and outcome of the chemical reactions in which 1,4-Benzenedimethanol participates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanol can be synthesized through several methods. One common method involves the reaction of 1,4-bis(bromomethyl)benzene with sodium carbonate in the presence of water and 1,4-dioxane. The reaction is carried out at 80°C for about 3 hours. The crude product is then extracted with ethyl acetate and purified through recrystallization from ethyl acetate and cyclohexane .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenedimethanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-benzenedicarboxylic acid.
Reduction: It can be reduced to form 1,4-bis(hydroxymethyl)cyclohexane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: 1,4-Bis(hydroxymethyl)cyclohexane.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzenedimethanol can be compared with other similar compounds such as:
1,2-Benzenedimethanol: Similar structure but with methanol groups at the ortho positions.
1,3-Benzenedimethanol: Similar structure but with methanol groups at the meta positions.
1,4-Benzenedicarboxylic acid: Oxidized form of 1,4-benzenedimethanol.
1,4-Bis(hydroxymethyl)cyclohexane: Reduced form of 1,4-benzenedimethanol.
The uniqueness of 1,4-benzenedimethanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its applications in non-linear optical materials make it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVAOONFBYYRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-80-6 | |
| Record name | 1,4-Benzenedimethanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25214-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060427 | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-29-7 | |
| Record name | 1,4-Benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-BENZENEDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEREPHTHALYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4919Q1C910 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-benzenedimethanol?
A1: 1,4-Benzenedimethanol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: What spectroscopic data is available for characterizing 1,4-benzenedimethanol?
A2: 1,4-Benzenedimethanol can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: [] This technique can identify the presence of specific functional groups like hydroxyl (-OH) and aromatic C-H bonds. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [1H and 13C NMR] provides detailed information about the structure and bonding environment of the molecule. [, , , , , ]
- Mass Spectrometry (MS): Techniques like MALDI-ToF MS can determine the molecular weight and identify fragments for structural analysis. []
Q3: What are the typical applications of 1,4-benzenedimethanol in materials science?
A3: 1,4-Benzenedimethanol is a versatile building block for various polymers, including polyesters, polycarbonates, and polyurethanes. These polymers find applications in:
- High-performance resins: 1,4-benzenedimethanol contributes to high glass transition temperatures (Tg) and low dielectric constants in resins used for printed wiring boards and electronic packages. [, ]
- Thermoplastic elastomers: [] It acts as a chain extender in the synthesis of flexible and biodegradable materials. [, , , ]
- Gas separation membranes: [, ] Its incorporation influences the permeability and selectivity of membranes used for gas separations. []
Q4: How does 1,4-benzenedimethanol contribute to the thermal stability of polymers?
A4: The aromatic ring structure of 1,4-benzenedimethanol enhances the rigidity and thermal stability of the resulting polymers, leading to higher degradation temperatures and improved heat resistance. [, , , , , , ]
Q5: Can 1,4-benzenedimethanol act as a catalyst or influence catalytic processes?
A5: Research suggests that 1,4-benzenedimethanol can participate in various catalytic processes:
- Organocatalysis: Theoretical calculations predict that 1,4-benzenedimethanol can catalyze SN2 reactions by forming hydrogen bonds with the transition state, potentially enhancing reaction rates and selectivity. [, ]
- Metal-catalyzed polymerization: It is used as a monomer or chain extender in polymerization reactions catalyzed by metal complexes. [, , ]
Q6: How is computational chemistry used to study 1,4-benzenedimethanol and its derivatives?
A6: Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations provide insights into:
- Molecular structure and properties: Calculating energy levels, dipole moments, and other physicochemical properties. []
- Reaction mechanisms and transition states: Understanding reaction pathways and predicting reaction outcomes. [, ]
- Polymer properties: Simulating and predicting the behavior of polymers containing 1,4-benzenedimethanol units. []
Q7: How do structural modifications of 1,4-benzenedimethanol affect polymer properties?
A7:
- Chain length: Varying the length of the alkyl chain between the aromatic ring and the hydroxyl groups influences the flexibility and thermal properties of the resulting polymers. [, , , ]
- Functional group modifications: Introducing additional functional groups, such as allyl groups, can alter the reactivity and cross-linking behavior of the molecule. [, ]
Q8: How is 1,4-benzenedimethanol used in the synthesis of other valuable chemicals?
A8: 1,4-Benzenedimethanol serves as a precursor for synthesizing various compounds, including:
- Fluorinated derivatives: It can be converted into fluorinated compounds like 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, which are important building blocks for pharmaceuticals and materials. [, ]
- Aldehydes: Oxidation reactions can convert 1,4-benzenedimethanol into corresponding aldehydes, valuable intermediates in organic synthesis. []
Q9: What are the environmental considerations associated with 1,4-benzenedimethanol and its derivatives?
A9: The environmental impact of 1,4-benzenedimethanol and its derivatives is an active area of research. Studies are ongoing to assess their biodegradability, ecotoxicological effects, and potential for accumulation in the environment.
Q10: What analytical methods are used to quantify 1,4-benzenedimethanol and its metabolites?
A10: Various analytical techniques are employed, including:
- Gas chromatography-mass spectrometry (GC-MS): [] This technique is particularly useful for quantifying metabolites of 1,4-benzenedimethanol in biological samples. []
- High-performance liquid chromatography (HPLC): [] This method is suitable for analyzing 1,4-benzenedimethanol and its derivatives in complex mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
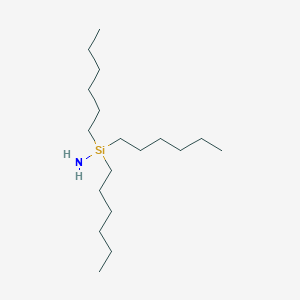

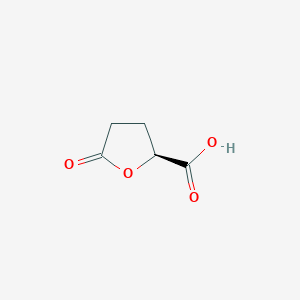

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

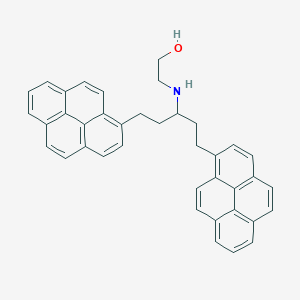
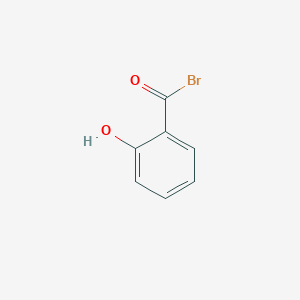
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
